Amfenac Acyl-β-D-Glucuronide Amfenac Acyl-β-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209052
InChI:
SMILES:
Molecular Formula: C₂₁H₂₁NO₉
Molecular Weight: 431.39

Amfenac Acyl-β-D-Glucuronide

CAS No.:

Cat. No.: VC0209052

Molecular Formula: C₂₁H₂₁NO₉

Molecular Weight: 431.39

* For research use only. Not for human or veterinary use.

Amfenac Acyl-β-D-Glucuronide -

Specification

Molecular Formula C₂₁H₂₁NO₉
Molecular Weight 431.39

Introduction

Chemical Structure and Properties

Amfenac Acyl-β-D-Glucuronide exhibits distinctive chemical and physical properties that influence its pharmacological behavior. Its structure consists of Amfenac conjugated with glucuronic acid through an ester linkage at the C-1 position of the glucuronic acid moiety.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Amfenac Acyl-β-D-Glucuronide:

PropertyValue
Molecular FormulaC₂₁H₂₁NO₉
Molecular Weight431.39 g/mol
IUPAC Name(2S, 3S, 4S, 5R, 6S)-6-(2-(2-amino-3-benzoylphenyl)acetoxy)-3, 4, 5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
SynonymsAmfenac Acyl-β-D-Glucuronide; 2-Amino-3-benzoylbenzeneacetyl β-D-Glucopyranosiduronic Acid
Physical StatePowder
SolubilitySoluble in Chloroform, Dichloromethane, DMSO
Storage Conditions2-8°C, protected from air and light

The compound's structure features a glucuronic acid moiety connected to Amfenac through an ester bond, which is characteristic of acyl glucuronides .

Metabolism and Formation

Biosynthetic Pathway

Amfenac Acyl-β-D-Glucuronide is formed through Phase II metabolism of Amfenac, which itself is derived from Nepafenac. The metabolic pathway involves:

  • Hydrolysis of Nepafenac to form Amfenac

  • Conjugation of Amfenac with UDP-glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs)

This glucuronidation process is a major detoxification pathway for carboxylic acid-containing drugs like Amfenac, increasing their water solubility and facilitating elimination from the body .

Enzymes Involved in Metabolism

While specific information about the UGT isoforms responsible for Amfenac glucuronidation is limited, research on similar NSAIDs provides valuable insights. UGT1A3, UGT1A9, and UGT2B7 are commonly involved in the glucuronidation of NSAIDs with similar structures . These enzymes are predominantly expressed in the liver and to a lesser extent in extra-hepatic tissues.

Pharmacokinetics and Distribution

Ocular Distribution

Following topical ocular administration of Nepafenac, both Nepafenac and its active metabolite Amfenac distribute to various ocular tissues, with subsequent formation of Amfenac Acyl-β-D-Glucuronide. Studies in animal models have demonstrated significant distribution to the posterior segment of the eye .

The distribution pattern in rabbits after single-dose administration shows a trend of sclera > choroid > retina, with an anterior-to-posterior concentration gradient. Peak concentrations of locally-distributed Amfenac in posterior eye tissues were observed at 1-4 hours post-administration .

Distribution Pathway

The proposed pathway for ocular distribution involves:

  • A choroidal/suprachoroidal or periocular route

  • Inward movement of the drug through the sclera, choroid, and retina

  • Minimal involvement of the vitreal compartment

This distribution pattern explains the efficacy of Nepafenac in treating posterior segment conditions like macular edema despite being administered topically .

Pharmacological Activity

Mechanism of Action

Amfenac Acyl-β-D-Glucuronide is believed to act as an inhibitor of VEGF-induced tube formation and proliferation, contributing to the treatment of reduced retinal prostanoid production . The parent compound, Amfenac, exerts its anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, primarily COX-2, which are responsible for prostaglandin synthesis.

While acyl glucuronides are often considered detoxification products, Amfenac Acyl-β-D-Glucuronide may contribute to the pharmacological activity of Nepafenac/Amfenac through:

  • Serving as a transport form to target tissues

  • Acting as a reservoir for the release of active Amfenac through hydrolysis

  • Possessing intrinsic pharmacological activity

Analytical Methods for Detection

LC/MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is the preferred method for detection and quantification of Amfenac Acyl-β-D-Glucuronide in biological samples. This analytical approach allows for:

  • Chromatographic separation of the 1-O-acyl glucuronide from its isomers

  • Specific detection using mass spectrometry

  • Quantification of both the parent compound and its metabolites

The typical LC/MS/MS method employs:

  • A hypersil BDS or similar column (125 x 4 mm ID)

  • Gradient elution with acetonitrile and ammonium acetate buffer

  • Detection using a turbo ion spray ion source

Stability and Reactivity

Chemical Stability

As an acyl glucuronide, Amfenac Acyl-β-D-Glucuronide is subject to two primary degradation pathways under physiological conditions:

  • Hydrolysis, which regenerates the parent Amfenac

  • Acyl migration, forming isomeric 2-O, 3-O, and 4-O-acyl glucuronides

These reactions are pH-dependent, with acyl migration being favored at physiological pH (7.4). The stability of acyl glucuronides is influenced by electronic and steric features of the parent drug .

Reactivity with Proteins

Like other acyl glucuronides, Amfenac Acyl-β-D-Glucuronide may react with proteins through two mechanisms:

  • Transacylation: Direct reaction of the 1-O-acyl glucuronide with nucleophilic groups on proteins

  • Glycation: Formation of Schiff bases between the open-chain aldehyde form of the glucuronic acid moiety and protein amino groups

This protein binding has raised concerns about potential adverse reactions, though direct evidence linking such binding to toxicity remains limited .

Clinical Significance

Therapeutic Implications

The formation of Amfenac Acyl-β-D-Glucuronide has several implications for the therapeutic use of Nepafenac:

  • It may contribute to the sustained efficacy of Nepafenac in ocular tissues

  • The glucuronide may serve as a reservoir for localized release of active Amfenac

  • Understanding its distribution helps explain the effectiveness of topical Nepafenac in treating posterior segment conditions

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